CDK2/Cyclin E Kinase Inhibition: Complete Inactivity of 4-Benzyl Series vs. Potent Inhibition by 4-Arylazo Analog CAN508
In a direct head-to-head biochemical evaluation conducted within the same laboratory, all twelve 4-benzyl-1H-pyrazole-3,5-diamine derivatives (2a–l) were tested alongside the 4-arylazo reference compound CAN508 for inhibition of CDK2/cyclin E. None of the benzyl-substituted compounds inhibited CDK2/cyclin E at the concentrations screened, whereas CAN508 (4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol, compound 31b from the 4-arylazo series) inhibited CDK9/cyclin T1 with an IC₅₀ of 0.35 μM and CDK2/cyclin E with an IC₅₀ of 20 μM, exhibiting 38-fold selectivity for CDK9 over other CDK/cyclin complexes [1][2].
| Evidence Dimension | CDK2/cyclin E enzymatic inhibition |
|---|---|
| Target Compound Data | No inhibition detected for any of 12 tested 4-benzyl derivatives (2a–l) |
| Comparator Or Baseline | CAN508 (4-arylazo analog): CDK9/cyclin T1 IC₅₀ = 0.35 μM; CDK2/cyclin E IC₅₀ = 20 μM; Ki = 13.3 μM for CDK2/cyclin E |
| Quantified Difference | Qualitative binary difference: active (CAN508) vs. completely inactive (all 4-benzyl analogs); >57-fold difference at minimum (using CDK2 IC₅₀ of 20 μM as lower bound for comparator activity) |
| Conditions | In vitro kinase inhibition assay; CDK2/cyclin E and CDK9/cyclin T1 enzymatic assays; co-crystallization of CAN508 with CDK2 (PDB: 2CLX) and CDK9 confirms ATP-competitive binding mode for the 4-arylazo series [1][2] |
Why This Matters
This binary activity switch determines whether a pyrazole-3,5-diamine scaffold can serve as a CDK inhibitor lead: the 4-benzyl compound is definitively unsuitable for CDK-targeted programs, while providing a CDK-inactive negative-control scaffold for selectivity profiling or orthogonal target screening.
- [1] Jedinák L, Kryštof V, Cankař P. The Synthesis of Some Derivatives Based on the 4-Benzyl-1H-pyrazole-3,5-diamine Core. Heterocycles. 2011;83(2):371-383. doi:10.3987/COM-10-12101 View Source
- [2] Kryštof V, Cankař P, Fryšová I, Slouka J, Kontopidis G, Džubák P, Hajdúch M, Srovnal J, de Azevedo WF Jr, Orság M, Paprskářová M, Rolčík J, Látr A, Fischer PM, Strnad M. 4-Arylazo-3,5-diamino-1H-pyrazole CDK Inhibitors: SAR Study, Crystal Structure in Complex with CDK2, Selectivity, and Cellular Effects. J Med Chem. 2006;49(22):6500-6509. doi:10.1021/jm0605740 View Source
